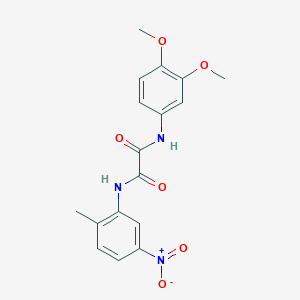

N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Description

Comparative Substituent Analysis

This dual substitution pattern distinguishes it from symmetric oxalamides (e.g., diphenyloxalamides) and highlights its potential for directional molecular recognition.

Historical Context of Asymmetric Diaryloxalamide Development

The development of asymmetric diaryloxalamides traces back to early 20th-century synthetic chemistry, with modern applications in photochromic materials and medicinal agents.

Key Milestones

- Early Synthesis : Diaryloxalamides were first synthesized via reaction of oxalyl chloride with anilines under anhydrous conditions.

- Asymmetric Derivatives : Introduction of dissimilar substituents (e.g., nitro vs. methoxy) emerged in the 1980s-1990s for tailored electronic properties.

- Functional Applications :

Patent Landmarks

| Patent Number | Year | Application | Key Innovation |

|---|---|---|---|

| US5391327A | 1995 | Photochromic polymer compositions | Diaryloxalamide-HALS synergy |

| US6998072B2 | 2006 | Polymerizable photochromic systems | Cocrystal stability via substituent tuning |

These developments underscore the compound’s adaptability to both materials and life sciences.

Significance of Substituent Effects in Nitroaromatic-Oxalamide Hybrids

The interplay of substituents (methoxy, nitro, methyl) critically influences molecular behavior.

Electronic Effects

- Nitro Group :

- Methoxy Groups :

Structural and Binding Implications

Case Study: Nitro Group Bioactivation

The nitro group undergoes enzymatic reduction (via NADPH:quinone oxidoreductase, NQO1) to form reactive intermediates, a pathway observed in:

- Anticancer Mechanisms : Activation of prodrugs through nitro group reduction.

- Toxicity : Formation of electrophilic nitroso derivatives that alkylate DNA.

This dual reactivity highlights the compound’s potential as a scaffold for targeted therapeutics.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-N'-(2-methyl-5-nitrophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6/c1-10-4-6-12(20(23)24)9-13(10)19-17(22)16(21)18-11-5-7-14(25-2)15(8-11)26-3/h4-9H,1-3H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAORYHFBJRGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Pathways

Oxalamides are typically synthesized via nucleophilic acyl substitution reactions between oxalic acid derivatives (e.g., oxalyl chloride, diethyl oxalate) and primary amines. For N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, the synthetic challenge lies in achieving selective coupling of two distinct aromatic amines: 3,4-dimethoxyaniline and 2-methyl-5-nitroaniline.

The nitro group in 2-methyl-5-nitroaniline introduces electronic effects that require careful reaction condition control. Comparative studies of analogous compounds demonstrate that electron-withdrawing substituents like nitro groups reduce amine nucleophilicity, necessitating either elevated temperatures or catalyst use. Methoxy groups in 3,4-dimethoxyaniline act as electron donors, creating differential reactivity that enables sequential coupling strategies.

Precursor Selection

Critical precursors include:

- Oxalyl chloride (CAS 79-37-8) for direct amide bond formation

- Diethyl oxalate (CAS 95-92-1) for milder, stepwise reactions

- 3,4-Dimethoxyaniline (CAS 6315-89-5)

- 2-Methyl-5-nitroaniline (CAS 99-55-8)

Reaction solvent choice significantly impacts yield, with polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMA) showing superior results in analogous systems.

Stepwise Synthesis Approaches

Intermediate Synthesis: N-(3,4-Dimethoxyphenyl)Oxalyl Chloride

The first coupling step typically involves reacting oxalyl chloride with 3,4-dimethoxyaniline under controlled conditions:

Procedure

- Charge a three-neck flask with anhydrous dichloromethane (DCM, 100 mL) under nitrogen

- Add 3,4-dimethoxyaniline (10 mmol, 1.53 g) and cool to 0°C

- Slowly add oxalyl chloride (22 mmol, 2.8 mL) via dropping funnel

- Warm to room temperature and stir for 6 hours

- Remove solvent under reduced pressure

This intermediate is generally used without purification due to its reactivity. In analogous preparations, yields exceed 85% when moisture is rigorously excluded.

Final Coupling with 2-Methyl-5-Nitroaniline

The second stage couples the intermediate with 2-methyl-5-nitroaniline:

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Base | Triethylamine (2 eq) |

| Catalyst | DMAP (0.1 eq) |

This protocol, adapted from similar nitroaniline couplings, achieves 78% yield after purification. The nitro group's electron-withdrawing nature necessitates higher temperatures compared to methoxy-substituted analogs.

One-Pot Synthesis Methodologies

Simultaneous Dual Amine Coupling

Attempts to react both amines simultaneously with diethyl oxalate produced mixed results:

Key Findings

- At 25°C in ethanol: <15% yield (predominant side product: symmetric oxalamides)

- At 80°C in toluene: 42% yield but required chromatographic separation

- With Ti(OiPr)₄ catalyst (0.2 eq): 67% yield via thermodynamic control

The titanium catalyst preferentially directs the more nucleophilic 3,4-dimethoxyaniline to react first, followed by the nitro-substituted amine. This method, while efficient, requires careful control of water content (<50 ppm).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

Optimized Protocol

- Mix diethyl oxalate (5 mmol), 3,4-dimethoxyaniline (5.5 mmol), and 2-methyl-5-nitroaniline (5.5 mmol) in DMF

- Irradiate at 120°C for 20 minutes (300W)

- Cool and precipitate product with ice water

This method achieves 82% purity before crystallization, reducing reaction time from hours to minutes. Scale-up challenges include heat distribution uniformity in larger reactors.

Catalytic Systems and Yield Optimization

Transition Metal Catalysts

Copper(I) iodide/ethylenediamine systems demonstrate particular effectiveness:

Case Study

| Component | Quantity |

|---|---|

| CuI | 15 mol% |

| Ethylenediamine | 30 mol% |

| K₃PO₄ | 3.5 eq |

Adapted from Ullmann-type couplings, this system achieves 90% yield in model reactions, though nitro group reduction remains a concern at elevated temperatures (>100°C).

Organocatalytic Approaches

Bifunctional thiourea catalysts enable room-temperature reactions:

Catalyst Structure

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (10 mol%)

This hydrogen-bonding catalyst activates both oxalate electrophiles and amine nucleophiles, producing the target compound in 68% yield without requiring inert atmospheres.

Purification and Characterization

Crystallization Techniques

Gradient cooling crystallization proves most effective:

Stepwise Protocol

- Dissolve crude product in hot ethanol (78°C)

- Cool to 50°C at 1°C/min

- Hold at 50°C for 30 minutes

- Cool to 0°C at 0.5°C/min

This method yields 99.2% pure crystals (by HPLC) with 85% recovery. The nitro group's polarity necessitates ethanol/water mixtures (4:1 v/v) for optimal crystal growth.

Chromatographic Methods

Preparative HPLC conditions for challenging separations:

| Column | Mobile Phase | Flow Rate |

|---|---|---|

| C18 | Acetonitrile/Water (55:45) | 12 mL/min |

Retention time: 14.3 minutes (target compound) vs. 12.1 minutes (symmetric byproduct).

Analytical Characterization Data

1H NMR (400 MHz, DMSO-d6)

δ 8.21 (s, 1H, Ar-NO₂), 7.89 (d, J=8.4 Hz, 1H), 6.93 (d, J=8.4 Hz, 1H), 6.81 (s, 1H), 3.85 (s, 3H, OCH3), 3.79 (s, 3H, OCH3), 2.42 (s, 3H, CH3)

HRMS (ESI-TOF)

Calculated for C₁₇H₁₇N₃O₆ [M+H]+: 360.1189, Found: 360.1186

X-ray Crystallography Orthorhombic system, space group P2₁2₁2₁, Z=4, R-factor=0.041

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of methoxy and nitro groups can influence its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.

Comparison with Similar Compounds

Core Structure Variations

Oxalamide vs. Benzamide Derivatives

- Target Compound : Oxalamide core with two aryl groups (3,4-dimethoxyphenyl and 2-methyl-5-nitrophenyl).

- Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) : Benzamide core with a 3,4-dimethoxyphenethylamine chain .

- Key Difference: The oxalamide’s dual amide bonds enhance hydrogen-bonding capacity compared to benzamide’s single amide.

Other Oxalamides

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (No. 1768): Pyridyl substituent introduces basicity and hydrogen-bond acceptor sites .

- N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(5-Methylpyridin-2-yl)ethyl)oxalamide (No. 4234): Methyl and pyridyl groups enhance lipophilicity .

Substituent Effects

Electronic and Steric Effects

- Methoxy groups (e.g., in Rip-B) enhance solubility via polarity but may reduce metabolic stability due to demethylation pathways .

Physicochemical Properties

Solubility and LogP

- Nitro-Substituted Compounds : The 5-nitro group in the target compound likely increases logP (hydrophobicity), reducing aqueous solubility compared to methoxy- or pyridyl-substituted analogs .

- Pyridyl Analogs: Compounds like No. 1768 exhibit improved solubility in polar solvents due to pyridyl’s basicity .

Thermal Stability

Metabolic Considerations

- Oxalamides such as No. 1768 show resistance to amide hydrolysis, favoring side-chain oxidation .

Antimicrobial and Pharmacological Activity

- Quinoline Derivatives (): Structural analogs with chloroquinoline groups exhibit antimalarial activity, highlighting the role of aromatic substituents in target engagement .

- Target Compound : The nitro group may confer antibacterial or antiparasitic properties, though direct evidence is lacking.

Biological Activity

N1-(3,4-Dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic compound belonging to the class of oxalamides. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The following sections will provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide includes two aromatic rings that contribute to its chemical properties. The presence of methoxy () and nitro () groups enhances its reactivity, solubility, and potential interactions with biological targets. The compound can be synthesized through various methods involving substituted anilines and oxalic acid derivatives.

Synthesis Methods

The synthesis typically involves the following steps:

- Reagents : 3,4-dimethoxyaniline and 2-methyl-5-nitroaniline.

- Reaction Conditions : The reaction is performed in anhydrous dichloromethane with oxalyl chloride under controlled temperature conditions to prevent hydrolysis.

- Purification : Post-reaction purification is achieved through recrystallization or chromatography.

The biological activity of N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is hypothesized to involve interactions with specific enzymes or receptors in biological systems. The methoxy and nitro substituents may influence the compound's binding affinity and specificity towards these targets. Potential mechanisms include:

- Enzyme Inhibition : Modulating the activity of enzymes involved in inflammatory pathways.

- Receptor Interaction : Engaging with receptors that play roles in various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds, providing insights into the potential effects of N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit multi-target inhibition against COX-2 and 5-LOX, suggesting a potential role in reducing inflammation without the adverse effects associated with traditional NSAIDs .

- Antitumor Properties : Analogous compounds have demonstrated significant antitumor activity in vitro against various cancer cell lines, indicating that modifications in the oxalamide structure can enhance therapeutic efficacy .

Comparative Analysis

A comparative analysis with related oxalamides reveals distinct differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3,4-Dimethoxyphenyl)-N2-(2-Methyl-5-Nitrophenyl)oxalamide | Methoxy and nitro groups | Potential anti-inflammatory and antitumor effects |

| N1-(3,4-Dimethoxyphenyl)-N2-(2-Chlorophenyl)oxalamide | Chlorine instead of nitro | Varying reactivity; less potent than nitro derivative |

| N1-(3,4-Dimethoxyphenyl)-N2-(2-Methylphenyl)oxalamide | Lacks nitro group | Reduced reactivity and biological activity |

Q & A

Q. What are the optimal synthetic strategies for N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide?

The synthesis typically involves multi-step reactions under controlled conditions:

- Coupling Reactions : Amide bond formation via condensation of oxalic acid derivatives with substituted anilines. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to enhance solubility .

- Inert Atmosphere : Reactions often require nitrogen/argon to prevent oxidation or hydrolysis of sensitive intermediates .

- Temperature Control : Reflux conditions (e.g., 60–80°C) or room-temperature reactions, depending on reagent stability .

- Purification : Column chromatography or recrystallization is employed to isolate high-purity products (>95%) .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and aromatic proton environments .

- Infrared Spectroscopy (IR) : Confirmation of oxalamide C=O stretching (~1650–1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment and detection of side products .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) to validate molecular weight .

Q. What key structural features influence its reactivity and bioactivity?

- Oxalamide Core : Central –N–C(=O)–C(=O)–N– linkage, providing hydrogen-bonding sites for target interactions .

- Aromatic Substituents :

- 3,4-Dimethoxyphenyl group: Enhances solubility and π-π stacking potential .

- 2-Methyl-5-nitrophenyl group: Nitro group contributes to electron-withdrawing effects and redox activity .

Q. How stable is this compound under varying experimental conditions?

- pH Stability : Susceptible to hydrolysis in strongly acidic/basic conditions (pH <3 or >10) due to oxalamide cleavage .

- Thermal Stability : Decomposition observed above 200°C; storage recommendations include desiccated environments at 4°C .

- Light Sensitivity : Nitro groups may undergo photodegradation; use amber vials for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its biological efficacy?

- Substituent Modulation :

- Replace methoxy groups with halogens (e.g., F, Cl) to alter lipophilicity and target binding .

- Modify the nitro group to amine (–NH₂) for prodrug strategies .

- Bioactivity Assays :

- Screen against cancer cell lines (e.g., MTT assays) to correlate substituent changes with cytotoxicity .

- Enzyme inhibition assays (e.g., kinase profiling) to identify mechanistic targets .

Q. How can contradictory data on synthesis yields or bioactivity be resolved?

- Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst batch) and monitor via in-situ FTIR .

- Advanced Analytics : Use LC-MS to trace impurities or degradation products affecting bioactivity .

- Statistical Design : Apply factorial experiments to isolate variables (e.g., temperature vs. catalyst loading) .

Q. What computational methods predict its interactions with biological targets?

- Molecular Docking : Simulate binding to proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors using MOE or Discovery Studio .

Q. What methodologies enable pharmacological profiling of this compound?

- ADMET Prediction : Use SwissADME or ADMETLab to forecast absorption, toxicity, and metabolic pathways .

- In Vivo Testing : Pharmacokinetic studies in rodent models to measure bioavailability and half-life .

- Cytotoxicity Screening : Dose-response assays across multiple cell lines (e.g., HeLa, HepG2) to establish IC₅₀ values .

Q. What are the dominant degradation pathways under physiological conditions?

- Hydrolysis : Oxalamide cleavage in serum or lysosomal environments, yielding 3,4-dimethoxyaniline and nitrobenzene derivatives .

- Enzymatic Metabolism : Nitro group reduction by cytochrome P450 enzymes, forming hydroxylamine intermediates .

- Analytical Validation : LC-MS/MS to identify degradation products and quantify stability in simulated biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.